(4-Bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride
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Overview
Description
(4-Bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C4H3BrFNO3S and a molecular weight of 244.04 g/mol . This compound is characterized by the presence of a bromine atom, an oxazole ring, and a methanesulfonyl fluoride group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride typically involves the reaction of 4-bromo-1,2-oxazole with methanesulfonyl fluoride under specific conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
(4-Bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Addition Reactions: The oxazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
(4-Bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
(4-Bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride can be compared with other similar compounds, such as:
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride: Similar structure but with the bromine atom at a different position on the oxazole ring.
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanesulfonyl fluoride: Contains a pyrazole ring instead of an oxazole ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H3BrFNO3S |
---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
(4-bromo-1,2-oxazol-3-yl)methanesulfonyl fluoride |
InChI |
InChI=1S/C4H3BrFNO3S/c5-3-1-10-7-4(3)2-11(6,8)9/h1H,2H2 |
InChI Key |
ZNMQHRFJAJTMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)CS(=O)(=O)F)Br |
Origin of Product |
United States |
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